5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride
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Overview
Description
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride is a heterocyclic compound that features a seven-membered oxazepine ring fused with a benzene ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents under one-pot reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A related compound with similar structural features.
7-Benzoyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: Another oxazepine derivative with distinct functional groups.
Uniqueness
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride is unique due to its specific combination of a seven-membered oxazepine ring fused with a benzene ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16ClN3O |
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Molecular Weight |
277.75 g/mol |
IUPAC Name |
5-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c15-14-4-2-11(9-17-14)10-1-3-13-12(7-10)8-16-5-6-18-13;/h1-4,7,9,16H,5-6,8H2,(H2,15,17);1H |
InChI Key |
VNDGTZPVAFLIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C3=CN=C(C=C3)N.Cl |
Origin of Product |
United States |
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